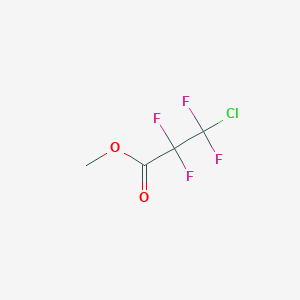

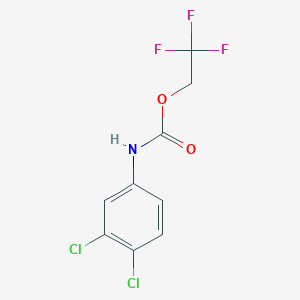

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps and can be complex. For instance, the synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was achieved in four steps, starting with the chlorination of pentaerythritol and ending with cationic polymerization using BF3·OEt2 as the catalyst . Similarly, methyl 3,3,3-trifluoropyruvate was synthesized from hexafluoropropene-1,2-oxide through intermediate compounds . These processes highlight the intricate methods required to synthesize fluorinated organic compounds, which may be applicable to the synthesis of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using techniques such as NMR spectroscopy and vibrational spectra. For example, the molecular structure of methyl trifluoromethanesulfonate was studied using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . Similarly, the molecular structures of saccharinate salts of pyridinium with fluorinated substituents were investigated crystallographically, showing stable synthons formed by hydrogen-bonding patterns and π-interactions . These studies suggest that the molecular structure of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate would also exhibit interesting conformational properties due to the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. Methylsulphur trifluoride, for example, functions as a fluoride ion donor and reacts with glass and water, demonstrating aggressive chemical behavior . Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate is used as a trifluoromethylating agent for organic halides, indicating its reactivity in substitution reactions . These examples provide a context for the potential reactivity of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate in various chemical environments.

Physical and Chemical Properties Analysis

The physical properties of fluorinated compounds, such as viscosity, glass transition, and decomposition temperatures, are often determined to understand their behavior in different conditions . The chemical properties, such as hydrolysis and decomposition reactions, are also crucial for understanding the stability and applications of these compounds . For instance, methylsulphur trifluoride decomposes at ambient temperatures to give various products . These insights into the physical and chemical properties of related compounds can help predict the behavior of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate.

Aplicaciones Científicas De Investigación

1. Synthesis and Application of Trifluoromethylpyridines

- Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Use of Isothiazolones

- Methods of Application: The two isothiazolones are obtained as a mixture in the reaction of dithio-N,N’-dimethyldipropionamide in ethylene dichloride with an excess of sulfuryl chloride .

- Results or Outcomes: Biocides containing isothiazolones are used in various industries. The producer recommends that total active isothiazolone concentrations between 3.4 and 14.6 ppm be used in practice in metal-working fluids and 15 ppm in cosmetics .

Safety And Hazards

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If swallowed, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 3-chloro-2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRYDXPCZSESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382115 |

Source

|

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |

CAS RN |

127589-63-3 |

Source

|

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)